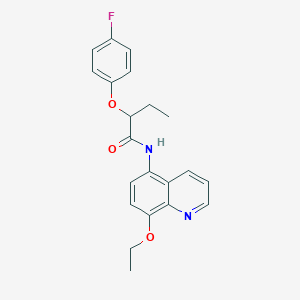
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-méthylphényl)-N-(4-fluorophényl)-1,2-oxazole-3-carboxamide est un composé organique synthétique appartenant à la classe des carboxamides d'oxazole.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 5-(3-fluoro-4-méthylphényl)-N-(4-fluorophényl)-1,2-oxazole-3-carboxamide implique généralement la réaction de l'isocyanate de 3-fluoro-4-méthylphényle avec l'acide 4-fluorophényl oxazole-3-carboxylique. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous une forme appropriée pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
5-(3-fluoro-4-méthylphényl)-N-(4-fluorophényl)-1,2-oxazole-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres dérivés réduits.
Substitution : Les atomes de fluor dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction telles que la température, la pression et le choix du solvant jouent un rôle crucial pour déterminer l'issue de ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou d'autres composés réduits.
Applications de recherche scientifique
5-(3-fluoro-4-méthylphényl)-N-(4-fluorophényl)-1,2-oxazole-3-carboxamide a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé dans des études liées à l'inhibition enzymatique ou à la liaison aux protéines.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 5-(3-fluoro-4-méthylphényl)-N-(4-fluorophényl)-1,2-oxazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées dans ces interactions sont souvent étudiées à l'aide de techniques telles que l'amarrage moléculaire et les dosages biochimiques.
Applications De Recherche Scientifique
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-amino-3-(4-fluorophényl)butanoïque : Un composé avec des groupes phényles contenant du fluor similaires.
(4-Fluorophényl)(phényl)méthanone : Un autre composé contenant du fluor avec des groupes fonctionnels différents.
Unicité
5-(3-fluoro-4-méthylphényl)-N-(4-fluorophényl)-1,2-oxazole-3-carboxamide est unique en raison de sa combinaison spécifique d'atomes de fluor, de cycle oxazole et de groupe carboxamide.
Propriétés
Formule moléculaire |
C17H12F2N2O2 |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-2-3-11(8-14(10)19)16-9-15(21-23-16)17(22)20-13-6-4-12(18)5-7-13/h2-9H,1H3,(H,20,22) |
Clé InChI |
SWOOYYNFMIDTRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11337216.png)
![N-(3,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337222.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B11337251.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)

![2-(2-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11337264.png)
![2-(4-bromophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337266.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11337286.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11337288.png)
![N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337291.png)
![N-(2,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337292.png)
